
4-Bromo-2,6-difluoropyridine
概要
説明
4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative . It is used in various fields of research and industry. The molecular formula of 4-Bromo-2,6-difluoropyridine is C5H2BrF2N .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-difluoropyridine involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane . Another method involves the synthesis from symmetric trifluoropyridine . Both fluorine atoms allow for easy selective stepwise substitution, and the bromine atom provides easy access to additional functionalities through both Suzuki and Sonogashira Pd (0) cross-coupling reactions .Molecular Structure Analysis
The molecular weight of 4-Bromo-2,6-difluoropyridine is 193.977 Da . The InChI key of the compound is MJRNQISNYVXBKN-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines, such as 4-Bromo-2,6-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Physical And Chemical Properties Analysis
4-Bromo-2,6-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 197.7±35.0 °C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用
Orthogonal Synthetic Approach to Bisazolyl Pyridines
A study by Ruiz-Crespo et al. (2022) describes an orthogonal synthetic route utilizing 4-Bromo-2,6-difluoropyridine to access nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. The method leverages the selective substitution of fluorine atoms and bromine-mediated Suzuki and Sonogashira cross-coupling reactions, highlighting the compound's role in synthesizing complexation and metalloorganic structures with adjustable chelating and photophysical properties (Ruiz-Crespo et al., 2022).
Polyhalogenoheterocyclic Compounds Synthesis
Benmansour et al. (2007) demonstrated the application of 4-Bromo-2,6-difluoropyridine in palladium-catalyzed Suzuki cross-coupling reactions to expand the synthesis of polyfunctional heteroaromatic derivatives. This work underscores the compound's utility in generating polybromofluoropyridine scaffolds for constructing polyfunctional heteroaromatic compounds (Benmansour et al., 2007).
Spectroscopic and Theoretical Studies
Vural and Kara (2017) conducted spectroscopic characterization and theoretical studies on a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its spectroscopic properties and non-linear optical (NLO) characteristics. Though not directly about 4-Bromo-2,6-difluoropyridine, this research contributes to understanding the physical and chemical behaviors of bromo-difluoropyridines (Vural & Kara, 2017).
Photodissociation Dynamics
The photodissociation dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine, a compound related to 4-Bromo-2,6-difluoropyridine, were explored by Srinivas et al. (2017). Their findings on the anisotropic distributions of photodissociation products enrich the understanding of the photophysical properties of bromo-difluoropyridines, potentially informing the design of photo-responsive materials (Srinivas et al., 2017).
Safety and Hazards
将来の方向性
Fluoropyridines, including 4-Bromo-2,6-difluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which 4-bromo-2,6-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
Fluoropyridines are known to have interesting physical, chemical, and biological properties .
Action Environment
The synthesis of fluoropyridines often involves specific conditions, such as temperature control .
特性
IUPAC Name |
4-bromo-2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNQISNYVXBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621520 | |
| Record name | 4-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoropyridine | |
CAS RN |
903513-58-6 | |
| Record name | 4-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?
A1: 4-bromo-2,6-difluoropyridine possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes 4-bromo-2,6-difluoropyridine an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.
Q2: What specific applications benefit from using derivatives of 4-bromo-2,6-difluoropyridine?
A2: The research highlights the potential of 4-bromo-2,6-difluoropyridine derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


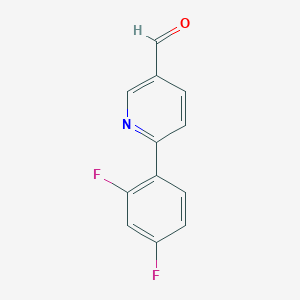
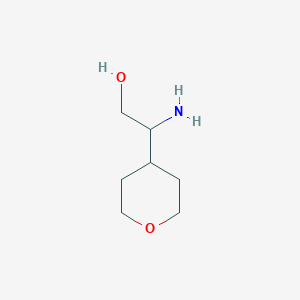
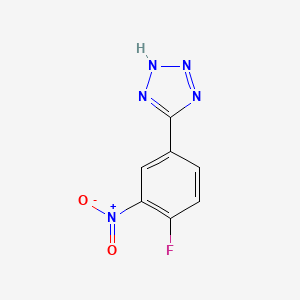

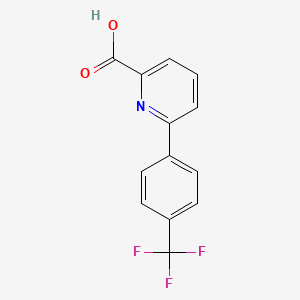



![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
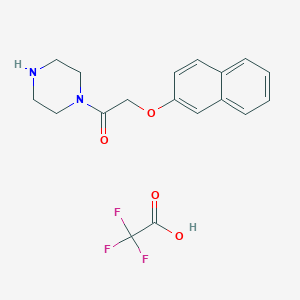

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)